N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-5-nitrothiophene-2-carboxamide
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Overview
Description
N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-5-nitrothiophene-2-carboxamide is a complex organic compound that belongs to the class of benzothiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-5-nitrothiophene-2-carboxamide typically involves multiple steps:
Formation of the Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Introduction of the Methoxy and Methyl Groups: The methoxy and methyl groups are introduced through electrophilic aromatic substitution reactions.
Nitration of Thiophene: The thiophene ring is nitrated using a mixture of concentrated nitric acid and sulfuric acid.
Amidation Reaction: The final step involves the coupling of the nitrated thiophene with the benzothiazole derivative through an amidation reaction, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups on the benzothiazole ring.
Reduction: The nitro group on the thiophene ring can be reduced to an amine under hydrogenation conditions.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially on the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using iron and hydrochloric acid.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, or nucleophiles like amines for substitution reactions.
Major Products
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Conversion of the nitro group to an amine.
Substitution: Introduction of various functional groups depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-5-nitrothiophene-2-carboxamide is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate.
Biology
Biologically, this compound is of interest due to its potential antimicrobial and anticancer properties. Studies have shown that benzothiazole derivatives can inhibit the growth of certain bacteria and cancer cells, making them promising candidates for drug development.
Medicine
In medicine, the compound is explored for its therapeutic potential. Its ability to interact with biological targets such as enzymes and receptors makes it a candidate for the development of new pharmaceuticals.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence, which are valuable in electronics and photonics.
Mechanism of Action
The mechanism of action of N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-5-nitrothiophene-2-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The benzothiazole ring can intercalate with DNA, disrupting its function, while the nitrothiophene moiety can generate reactive oxygen species (ROS) that induce cellular damage.
Comparison with Similar Compounds
Similar Compounds
- N-(4-methoxy-1,3-benzothiazol-2-yl)-5-nitrothiophene-2-carboxamide
- N-(7-methyl-1,3-benzothiazol-2-yl)-5-nitrothiophene-2-carboxamide
- N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-thiophene-2-carboxamide
Properties
IUPAC Name |
N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-5-nitrothiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O4S2/c1-7-3-4-8(21-2)11-12(7)23-14(15-11)16-13(18)9-5-6-10(22-9)17(19)20/h3-6H,1-2H3,(H,15,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBJXIFGYGKBUCZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)OC)N=C(S2)NC(=O)C3=CC=C(S3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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